molecular formula C12H17N3 B1479888 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-69-6

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479888
CAS RN: 2098052-69-6
M. Wt: 203.28 g/mol
InChI Key: BMHNRVISMVEAJN-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a type of 1H-imidazo[1,2-b]pyrazole . This scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .


Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .


Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .

Scientific Research Applications

Multicomponent Synthesis

The Groebke–Blackburn–Bienaymé (GBB) reaction is a multicomponent reaction that has been utilized to synthesize a variety of 1H-imidazo[1,2-b]pyrazoles . This method allows for the rapid construction of a diverse library of compounds, which can be used for high-throughput screening in drug discovery . The GBB reaction is particularly valuable for generating compounds with potential pharmacological activities.

Functionalization for Drug Development

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, which is crucial for creating derivatives with specific biological activities . This process involves regioselective magnesiations and zincations, followed by trapping reactions with various electrophiles, enabling the synthesis of compounds with enhanced properties for pharmaceutical applications.

Antimicrobial Activity

Imidazole derivatives, including those with the 1H-imidazo[1,2-b]pyrazole core, have shown a broad range of biological activities. They have been evaluated for their antimicrobial properties, which are essential in the fight against drug-resistant bacteria . The structural diversity of these compounds allows for the targeting of various microbial pathways.

Material Science Applications

The unique structure of 1H-imidazo[1,2-b]pyrazoles makes them suitable candidates for material science applications. Their potential as precursors for push–pull dyes and non-classical isosteres of indole has been explored, which could lead to the development of new materials with specific optical properties .

Anti-inflammatory and Anti-cancer Properties

Research has indicated that imidazo[1,2-b]pyrazole derivatives exhibit anti-inflammatory and anti-cancer activities. These compounds can be designed to interfere with specific cellular pathways, making them valuable for therapeutic research in chronic diseases and cancer .

Physicochemical Property Modification

The 1H-imidazo[1,2-b]pyrazole scaffold can be modified to improve its physicochemical properties, such as solubility and metabolic stability. This is particularly important for drug development, as it affects the bioavailability and efficacy of pharmaceutical compounds .

properties

IUPAC Name

1-cyclopentyl-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNRVISMVEAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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